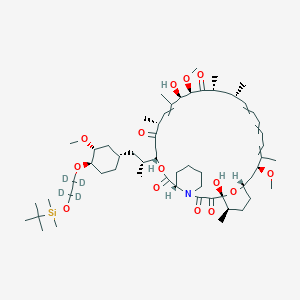

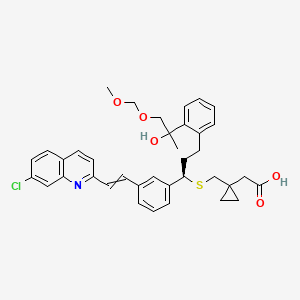

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

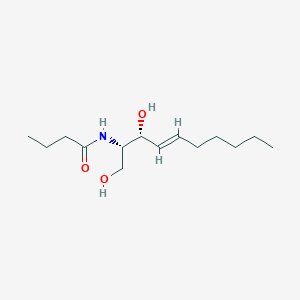

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin (42-O-t-Bu-d4-Rapa) is a derivative of the natural product rapamycin, which has been extensively studied for its potential therapeutic applications. Rapamycin is an immunosuppressant and anti-cancer drug, and its derivatives have been used in scientific research for their ability to modulate the activity of proteins. 42-O-t-Bu-d4-Rapa is a novel derivative of rapamycin and has been used in a variety of research applications due to its ability to act as a potent and selective inhibitor of protein kinases, such as mTOR and PI3K.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for 42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin involves the protection of the hydroxyl group at position 42 with a tert-butyldimethylsilyl (TBDMS) group, followed by the introduction of a deuterium atom at the ethyl group of the rapamycin molecule. This is achieved through a series of reactions involving the starting material rapamycin and other reagents.

Starting Materials

Rapamycin, Tert-butyldimethylsilyl chloride, Triethylamine, Deuterium oxide, Sodium hydride, Methanol, Chloroform, Acetic acid, Pyridine, Dimethylformamide

Reaction

Protection of the hydroxyl group at position 42 with TBDMS chloride in the presence of triethylamine and dimethylformamide, Deuterium exchange at the ethyl group of rapamycin using deuterium oxide and sodium hydride in methanol, Removal of the TBDMS protecting group using acetic acid and pyridine in chloroform

Applications De Recherche Scientifique

42-O-t-Bu-d4-Rapa has been extensively used in scientific research due to its ability to act as a potent and selective inhibitor of protein kinases, such as mTOR and PI3K. It has been used in a variety of applications, including the study of cell cycle progression, apoptosis, and autophagy. 42-O-t-Bu-d4-Rapa has also been used to study the effects of rapamycin on cancer cells, as well as its potential therapeutic applications.

Mécanisme D'action

42-O-t-Bu-d4-Rapa acts as an inhibitor of protein kinases, such as mTOR and PI3K. It binds to the active site of the kinases and prevents them from phosphorylating their targets, thus inhibiting their activity. This inhibition of protein kinase activity can lead to a variety of effects, such as the inhibition of cell cycle progression, apoptosis, and autophagy.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 42-O-t-Bu-d4-Rapa are dependent on the target protein kinase that is being inhibited. For example, the inhibition of mTOR can lead to the inhibition of cell cycle progression and apoptosis, while the inhibition of PI3K can lead to the inhibition of autophagy. In addition, the inhibition of mTOR can lead to the inhibition of the production of inflammatory cytokines, while the inhibition of PI3K can lead to the inhibition of cell proliferation and the promotion of apoptosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 42-O-t-Bu-d4-Rapa for laboratory experiments is its ability to selectively inhibit specific protein kinases. This allows researchers to study the effects of rapamycin on specific targets without affecting other proteins. Additionally, 42-O-t-Bu-d4-Rapa is relatively stable and can be stored at room temperature for long periods of time. However, one of the major limitations of using 42-O-t-Bu-d4-Rapa is its potential toxicity. While 42-O-t-Bu-d4-Rapa is generally considered to be safe, it can cause adverse reactions in some individuals.

Orientations Futures

There are a number of potential future directions for the use of 42-O-t-Bu-d4-Rapa in scientific research. One potential direction is the development of more selective inhibitors of protein kinases, such as mTOR and PI3K. Additionally, 42-O-t-Bu-d4-Rapa could be used to study the effects of rapamycin on different types of cancer cells and its potential therapeutic applications. Furthermore, 42-O-t-Bu-d4-Rapa could be used to study the effects of rapamycin on other diseases, such as diabetes and Alzheimer’s disease. Finally, 42-O-t-Bu

Propriétés

IUPAC Name |

(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-[2-[tert-butyl(dimethyl)silyl]oxy-1,1,2,2-tetradeuterioethoxy]-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H97NO14Si/c1-37-21-17-16-18-22-38(2)49(68-11)35-45-26-24-43(7)59(67,74-45)55(64)56(65)60-28-20-19-23-46(60)57(66)73-50(36-47(61)39(3)32-42(6)53(63)54(70-13)52(62)41(5)31-37)40(4)33-44-25-27-48(51(34-44)69-12)71-29-30-72-75(14,15)58(8,9)10/h16-18,21-22,32,37,39-41,43-46,48-51,53-54,63,67H,19-20,23-31,33-36H2,1-15H3/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49+,50+,51-,53-,54+,59-/m1/s1/i29D2,30D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIMYVVCQFDKI-SGPIUGFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO[Si](C)(C)C(C)(C)C)C)C)O)OC)C)C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[Si](C)(C)C(C)(C)C)O[C@@H]1CC[C@H](C[C@H]1OC)C[C@@H](C)[C@@H]2CC(=O)[C@@H](C=C([C@H]([C@H](C(=O)[C@@H](C[C@@H](C=CC=CC=C([C@H](C[C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)OC)C)C)C)OC)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H97NO14Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

42-O-tert-Butyldimethylsilyloxyethyl-d4 Rapamycin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)